Ferula galbaniflua resin

Description

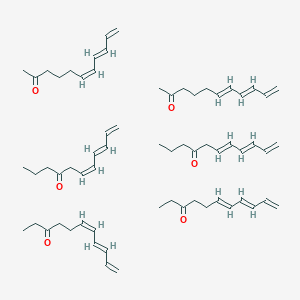

Structure

2D Structure

Properties

CAS No. |

9000-24-2 |

|---|---|

Molecular Formula |

C66H96O6 |

Molecular Weight |

985.5 g/mol |

IUPAC Name |

(6Z,8E)-undeca-6,8,10-trien-2-one;(6E,8E)-undeca-6,8,10-trien-2-one;(6Z,8E)-undeca-6,8,10-trien-3-one;(6E,8E)-undeca-6,8,10-trien-3-one;(6Z,8E)-undeca-6,8,10-trien-4-one;(6E,8E)-undeca-6,8,10-trien-4-one |

InChI |

InChI=1S/6C11H16O/c2*1-3-4-5-6-7-8-9-10-11(2)12;2*1-3-5-6-7-8-9-10-11(12)4-2;2*1-3-5-6-7-8-10-11(12)9-4-2/h2*3-7H,1,8-10H2,2H3;4*3,5-8H,1,4,9-10H2,2H3/b5-4+,7-6+;5-4+,7-6-;6-5+,8-7+;6-5+,8-7-;6-5+,8-7+;6-5+,8-7- |

InChI Key |

WEFHSZAZNMEWKJ-KEDVMYETSA-N |

Isomeric SMILES |

CCCC(=O)C/C=C/C=C/C=C.CCCC(=O)C/C=C\C=C\C=C.CCC(=O)CC/C=C/C=C/C=C.CCC(=O)CC/C=C\C=C\C=C.CC(=O)CCC/C=C/C=C/C=C.CC(=O)CCC/C=C\C=C\C=C |

Canonical SMILES |

CCCC(=O)CC=CC=CC=C.CCCC(=O)CC=CC=CC=C.CCC(=O)CCC=CC=CC=C.CCC(=O)CCC=CC=CC=C.CC(=O)CCCC=CC=CC=C.CC(=O)CCCC=CC=CC=C |

Origin of Product |

United States |

Ethnobotanical and Historical Research Perspectives on Ferula Galbaniflua Resin

Historical Contexts of Ferula galbaniflua Resin Utilization

The use of this compound can be traced back to ancient times, where it was valued for its distinctive aroma and therapeutic properties. galbanum.co

In ancient Egypt, galbanum was a key ingredient in the embalming process and was also used in cosmetics. thesocietyofscent.com The resin's preservative qualities made it valuable in funerary practices, while its aromatic nature was appreciated in personal adornment. The ancient Greeks and Romans also held galbanum in high regard. scents-of-earth.comscents-of-earth.com Hippocrates, often regarded as the father of medicine, is noted to have incorporated it into various curative recipes. natureinbottle.com In traditional medicinal systems, it was used to address a range of health concerns, including skin conditions and issues related to a lack of energy and respiratory ailments. natureinbottle.com

The cultural and religious significance of this compound is well-documented. It is mentioned in the Old Testament as a component of the holy incense, highlighting its sacred role in religious rituals. thesocietyofscent.comwikipedia.org In various cultures, it has been used as incense in ceremonies, valued for its complex green, spicy, and woody fragrance. scents-of-earth.comscents-of-earth.com This use in sacred contexts underscores the resin's importance in spiritual and ceremonial life. scents-of-earth.com

Traditional Knowledge and Ethnomedicinal Practices in Contemporary Research

The historical and traditional uses of this compound continue to inform contemporary research and applications. In modern times, it is widely used in perfumery as a fixative and to impart a green, leafy note to fragrances. natureinbottle.comlesielle.com Its antimicrobial and anti-inflammatory properties are also being investigated, with studies exploring its potential for skin care and pain management. galbanum.colesielle.com The traditional use of galbanum for calming the nerves is reflected in its current application in aromatherapy to reduce stress and nervous tension. galbanum.conatureinbottle.com

| Traditional Use | Contemporary Application/Research Area |

| Incense in religious ceremonies | Aromatherapy for stress relief and emotional balance galbanum.conatureinbottle.com |

| Embalming and cosmetics in ancient Egypt | Ingredient in modern perfumery and skincare products thesocietyofscent.comlesielle.com |

| Traditional medicine for skin ailments and pain | Research into antimicrobial and anti-inflammatory properties galbanum.colesielle.com |

| Curative recipes by Hippocrates | Investigation of its therapeutic potential in modern medicine galbanum.conatureinbottle.com |

Comparative Ethnobotanical Studies with Related Ferula Species

Ferula galbaniflua is part of a larger genus of plants, many of which also produce aromatic resins with medicinal properties. Comparative studies of these species provide valuable insights into the unique and shared characteristics of galbanum.

Ferula gummosa, often considered a synonym for F. galbaniflua, is also a source of galbanum and shares many of its traditional uses. wikipedia.orgnih.gov Other species, such as Ferula assa-foetida, produce a resin with a more pungent, sulfurous odor and are used in traditional medicine for digestive ailments. nih.govacademicjournals.org While both F. galbaniflua and F. assa-foetida have been used for their antispasmodic properties, their distinct aromas and primary traditional applications differ. nih.govacpfood.com Research into the chemical composition of these related species reveals variations in their volatile compounds, which likely accounts for their different scents and some of their distinct medicinal uses. researchgate.netnih.gov

| Species | Common Resin Name | Primary Traditional Uses | Aromatic Profile |

| Ferula galbaniflua | Galbanum | Incense, perfumery, skin conditions, respiratory support thesocietyofscent.comnatureinbottle.com | Green, woody, balsamic scents-of-earth.com |

| Ferula assa-foetida | Asafoetida | Digestive aid, antispasmodic, flavoring agent nih.govacademicjournals.org | Pungent, sulfurous |

| Ferula gummosa | Galbanum | Similar to F. galbaniflua; antiseptic, pain relief researchgate.netresearchgate.net | Green, spicy, woody scents-of-earth.com |

Phytochemical Investigations of Ferula Galbaniflua Resin

Comprehensive Oleo-Gum-Resin Constituent Profiling

The chemical composition of Ferula galbaniflua resin is a complex mixture of volatile and non-volatile fractions. researchgate.netnih.gov The volatile components are largely responsible for the resin's distinctive green, woody, and balsamic fragrance, while the non-volatile constituents contribute to its other chemical properties. nih.gov

Volatile Organic Compound Analysis

The volatile fraction of galbanum is primarily composed of monoterpenes and sesquiterpenes, which are key to its aromatic profile. galbanum.co These compounds are typically analyzed using techniques such as gas chromatography coupled with mass spectrometry (GC-MS). researchgate.net

Monoterpene hydrocarbons are predominant components of the essential oil derived from this compound. researchgate.net Studies have consistently identified β-pinene as a major constituent, with its concentration varying significantly across different samples. researchgate.netresearchgate.net Other significant monoterpenes include α-pinene, δ-3-carene, myrcene (B1677589), and limonene. galbanum.coresearchgate.netgalbanum.coscentree.co The relative abundance of these compounds can be influenced by the geographical origin of the resin. researchgate.net For instance, one study reported β-pinene content as high as 58.8% in a root oil sample. researchgate.net

Table 1: Major Monoterpenoids in this compound Oil

| Compound | Percentage Range (%) |

|---|---|

| β-pinene | 25.0 - 70.0 |

| α-pinene | 5.0 - 33.91 |

| δ-3-carene | 1.36 - 16.0 |

| Limonene | 5.09 - 13.23 |

| Myrcene | 2.5 - 4.6 |

Note: The percentage ranges are compiled from various studies and can vary based on the specific sample and analytical method. researchgate.netresearchgate.netscentree.co

The sesquiterpenoid fraction of this compound is highly diverse. One comprehensive study using two-dimensional gas chromatography with time-of-flight mass spectrometry (GC×GC–ToFMS) identified 106 sesquiterpenic compounds. researchgate.netua.pt Among these, sesquiterpene alcohols are particularly abundant, with bulnesol, α-eudesmol, and α-bisabolol being the most prominent. researchgate.netua.pt Other identified sesquiterpenes include guaiol (B78186) and germacrene D. galbanum.coresearchgate.net The complexity of this fraction contributes significantly to the resin's nuanced woody and earthy aromatic notes. galbanum.co

Table 2: Notable Sesquiterpenoids in this compound

| Compound | Chemical Class |

|---|---|

| Bulnesol | Sesquiterpene Alcohol |

| α-Eudesmol | Sesquiterpene Alcohol |

| α-Bisabolol | Sesquiterpene Alcohol |

| Guaiol | Sesquiterpene Alcohol |

| Germacrene D | Sesquiterpene Hydrocarbon |

This table lists some of the key sesquiterpenoids identified in F. galbaniflua resin. galbanum.coresearchgate.netresearchgate.net

Non-Volatile Component Characterization

The non-volatile fraction of this compound is rich in coumarins and their derivatives, particularly sesquiterpene coumarins. researchgate.netnih.gov These compounds are a significant area of phytochemical research within the Ferula genus. nih.gov

High-performance liquid chromatography (HPLC) studies have been instrumental in characterizing the non-volatile components of galbanum. researchgate.netnih.gov These analyses have shown that the non-volatile fraction is largely composed of sesquiterpene coumarin (B35378) derivatives. researchgate.netnih.gov Galbanic acid has been identified as a major compound in this fraction, with one study quantifying it at 20.08 ± 0.13 mg/g of the non-volatile fraction. researchgate.netnih.gov Other significant sesquiterpene coumarins isolated from the resin include farnesiferol A, gummosin, and feselol (B1672617). researchgate.netnih.gov Umbelliferone (B1683723), a simpler coumarin, is also present, though often in trace amounts. galbanum.coresearchgate.net

Table 3: Major Non-Volatile Components in this compound

| Compound | Chemical Class | Concentration (mg/g of NVF*) |

|---|---|---|

| Galbanic Acid | Sesquiterpene Coumarin | 20.08 ± 0.13 |

| Farnesiferol A | Sesquiterpene Coumarin | 10.95 ± 0.02 |

| Gummosin | Sesquiterpene Coumarin | 5.50 ± 0.12 |

| Feselol | Sesquiterpene Coumarin | 2.31 ± 0.02 |

*NVF: Non-Volatile Fraction. Data from a specific study. researchgate.netnih.govgalbanum.co

Other Secondary Metabolite Classes

Beyond the volatile fractions, the resin of Ferula galbaniflua is a rich source of various other secondary metabolite classes. The non-volatile fraction is particularly abundant in sesquiterpene coumarin derivatives. researchgate.net Detailed phytochemical studies have led to the isolation and identification of several key coumarins, including galbanic acid, farnesiferol A, gummosin, and feselol. researchgate.net In comparative studies with the closely related species Ferula gummosa, which is sometimes considered a synonym for F. galbaniflua, significant differences in these compounds were observed. nih.govscentree.coresearchgate.net For instance, higher levels of feselol have been noted in F. galbaniflua, whereas F. gummosa may contain greater concentrations of mogoltacin, ligupersin A, and conferdione. nih.govresearchgate.net

In addition to coumarins, sterol compounds have been detected as significant metabolites in F. galbaniflua. nih.govresearchgate.net The resin also contains a substantial amount of gum (around 20%) and a resinous part (about 65%) that is characterized by the presence of sulfur-containing compounds. galbanum.cowikipedia.org A small quantity of the colorless crystalline substance umbelliferone is also present in the resin. wikipedia.org Triterpenes represent another important class, with compounds like β-amyrin being identified as a dominant component in the resin, particularly from the roots. researchgate.net

Chemodiversity and Intra-species Variation

The chemical composition of this compound and its derived essential oils exhibits significant variation. galbanum.co This chemodiversity is a hallmark of the Ferula genus and is influenced by a range of factors including the plant's geographical origin, the specific organ from which the resin is extracted, the time of harvest, and the method used for extraction. galbanum.coresearchgate.net Even within the same species, these factors can lead to vastly different chemical profiles, affecting the aromatic and potential therapeutic properties of the resin. galbanum.coresearchgate.net This intra-species variation has implications for the standardization and quality control of galbanum products used in perfumery and traditional medicine. researchgate.net

The geographical location where Ferula galbaniflua plants grow is a primary determinant of the chemical makeup of their essential oils. galbanum.co Studies comparing oils from different regions of Iran, a major producer of galbanum, have revealed substantial qualitative and quantitative differences. researchgate.netfao.org For example, an analysis of F. gummosa (often used interchangeably with F. galbaniflua) from three different Iranian localities—Kashan, Ilam, and Semnan—showed significant variance in the percentages of major monoterpenes. researchgate.net

While β-pinene was a major component in all samples, its concentration ranged from 28.44% to 40.99%. researchgate.net The concentration of α-pinene showed even more dramatic variation, ranging from as low as 1.42% to as high as 33.91%. researchgate.net Similarly, δ-3-carene levels fluctuated between 1.36% and 11.80% depending on the origin. researchgate.net Another study focusing on oleo-gum resin from the Saluk protected area in North Khorasan, Iran, identified β-pinene (44.51%), α-pinene (11.49%), and 3-carene (B45970) (5.74%) as the main constituents, highlighting a unique regional profile. pcbiochemres.com These variations underscore the development of distinct chemical phenotypes, or chemotypes, based on the specific environmental and genetic factors of a particular habitat.

Table 1: Influence of Geographical Origin on Major Components of Ferula Essential Oil in Iran

| Compound | Kashan (%) | Ilam (%) | Semnan (%) | Saluk Protected Area (%) |

| β-Pinene | 40.99 | 36.33 | 28.44 | 44.51 |

| α-Pinene | 33.91 | 1.42 | 5.34 | 11.49 |

| δ-3-Carene | 1.36 | 11.80 | 11.43 | 5.74 |

| Limonene | 5.09 | 9.15 | 6.43 | Not specified as major |

Data sourced from multiple studies on Ferula gummosa/galbaniflua essential oils. researchgate.netpcbiochemres.com

The concentration and composition of secondary metabolites in Ferula galbaniflua are not uniform throughout the plant; different organs accumulate distinct chemical profiles. galbanum.coresearchgate.net The oleo-gum-resin, which is the primary commercial product, has a complex composition rich in both monoterpenes and sesquiterpenes. galbanum.co However, analyses of the essential oils and resins extracted from specific organs such as the roots, stems, leaves, and flowers reveal significant differences.

Research has shown that the highest accumulation of resin occurs in the roots (13.99 mg/g), while the flowers produce the highest yield of essential oils (6.01 mg/g). researchgate.net The chemical composition of these extracts also varies. The resin is dominated by the triterpene β-amyrin, whereas the essential oils are primarily composed of monoterpenes like α-pinene and β-pinene, and sesquiterpenes such as α-eudesmol and germacrene-D. researchgate.net A comparative analysis of the essential oil from the stem and root showed that while β-pinene was the major component in both (46.4% in stem, 58.8% in root), the other main constituents differed; the stem oil contained cis-chrysanthenyl acetate (B1210297) (6.1%) and (E)-nerolidol (5.2%), which were not prominent in the root oil. researchgate.net The roots may also contain unique compounds like sesquiterpene lactones that are less prevalent in other parts of the plant. galbanum.co

Table 2: Comparison of Major Chemical Constituents in Different Organs of Ferula Species

| Plant Organ | Dominant Compound(s) | Other Notable Compounds |

| Oleo-Gum-Resin | α-Pinene, β-Pinene | δ-3-Carene, Limonene |

| Root | β-Pinene (58.8%), β-Amyrin | Sesquiterpene lactones |

| Stem | β-Pinene (46.4%) | cis-Chrysanthenyl acetate, (E)-Nerolidol |

| Flower | α-Pinene, β-Pinene | α-Eudesmol, Germacrene-D |

Data compiled from studies on F. galbaniflua and F. gummosa. galbanum.coresearchgate.netresearchgate.net

The chemical profile of the final product derived from this compound is significantly influenced by both the timing of the harvest and the subsequent extraction method. galbanum.co The physiological state of the plant and the concentration of secondary metabolites can change throughout the day and across different developmental stages, meaning the harvest time is a critical factor affecting the quality and composition of the resin. researchgate.netnih.gov For galbanum, the harvest is typically conducted by making incisions at the collar of the plant between June and September. scentree.co One report specifies an optimal harvesting period between July 15th and 20th, during the plant's full bloom, to maximize yield and quality. fao.org

The extraction method applied to the raw oleo-gum resin determines the type of product obtained and its resulting chemical composition. scentree.co

Hydrodistillation (Steam Distillation): This common but expensive method yields galbanum essential oil. scentree.co The resulting oil is characterized by a very green, intense, and metallic aroma, largely composed of volatile monoterpenes and sesquiterpenes like α-pinene and β-pinene. scentree.cogalbanum.cowikipedia.org The yield of essential oil from the natural gum resin is typically between 15% and 25%. fao.org

Solvent Extraction: This process yields a galbanum resinoid. fao.org The resinoid possesses a deeper, more complex green, spicy, and balsamic fragrance compared to the essential oil and has fixative properties. wikipedia.orgfao.org This is because the solvent extracts not only the volatile components but also the non-volatile compounds, such as the sesquiterpene coumarins (e.g., galbanic acid) and resins. researchgate.net

CO2 Extraction: This method produces a Galbanum SFE (Supercritical Fluid Extraction) product, which is reported to have a less harsh and more powdery scent compared to the hydrodistilled oil. scentree.co

The choice of extraction method is therefore critical, as it selectively isolates different classes of compounds, leading to products with distinct aromatic profiles and applications. scentree.conih.gov

Biosynthetic Pathways and Molecular Mechanisms of Resin Production in Ferula Galbaniflua

Terpenoid Biosynthesis Pathways in Ferula galbaniflua

The carbon skeletons of the vast array of terpenoids found in Ferula galbaniflua resin are assembled from five-carbon isoprene (B109036) units. The production of these fundamental building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), is accomplished through two distinct and evolutionarily ancient pathways operating in different subcellular compartments.

Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (MEP/DOXP) Pathways

In higher plants, the biosynthesis of terpenoids is partitioned between the cytosolic Mevalonate (MVA) pathway and the plastidial Methylerythritol Phosphate (MEP) pathway, also known as the 1-deoxy-D-xylulose 5-phosphate (DOXP) pathway. While there is some evidence of metabolic crosstalk between them, these pathways generally supply precursors for different classes of terpenoids.

The MVA pathway is primarily responsible for producing precursors for sesquiterpenes (C15), triterpenes (C30), sterols, and brassinosteroids. It begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. A series of phosphorylation and decarboxylation steps follows to yield IPP.

The MEP pathway , located in the plastids, provides the precursors for monoterpenes (C10), diterpenes (C20), carotenoids, and the side chains of chlorophylls (B1240455) and plastoquinone. This pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DOXP).

In the context of galbanum, which is rich in monoterpenes like α-pinene and β-pinene, as well as sesquiterpenes and triterpenes like β-amyrin, both the MVA and MEP pathways are crucial for resin production. researchgate.net The MEP pathway is essential for the synthesis of the monoterpene fraction, while the MVA pathway is critical for the production of sesquiterpenes and triterpenoids. researchgate.netresearchgate.net

Key Enzyme Identification and Characterization (e.g., terpene synthases)

The remarkable diversity of terpenoids arises from the activity of a large family of enzymes known as terpene synthases (TPSs) . ut.ac.ir These enzymes catalyze the conversion of the acyclic precursors—geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20)—into a vast array of linear and cyclic terpene structures. ut.ac.irmdpi.com

While specific terpene synthases from Ferula galbaniflua have not been extensively characterized, research on the closely related and often synonymized species, Ferula gummosa, has identified several key genes encoding these enzymes. researchgate.netresearchgate.net Transcriptome analyses have led to the identification of genes for myrcene (B1677589) synthase (MYS), germacrene-D synthase (GDS), α-terpineol synthase (α-TS), and β-amyrin synthase (β-AS). researchgate.netresearchgate.net These enzymes are directly responsible for producing some of the major components found in galbanum. researchgate.net The expression of the genes encoding these synthases is particularly high in the roots, which are a primary site of oleo-gum-resin accumulation. researchgate.netresearchgate.net

The catalytic mechanism of these synthases involves the ionization of the diphosphate substrate, generating a reactive carbocation intermediate. mdpi.com This intermediate then undergoes a cascade of cyclizations, rearrangements, and other reactions, guided by the enzyme's active site architecture, to form the final terpene product(s). mdpi.com The ability of a single TPS to produce multiple products from a single substrate further contributes to the chemical complexity of the resin.

Gene Expression Analysis Related to Oleo-Gum-Resinogenesis

The synthesis of oleo-gum-resin is a developmentally and spatially regulated process, with gene expression patterns reflecting the sites of active biosynthesis. In Ferula species, the roots are a major site of resin production and accumulation. researchgate.net

Differential gene expression studies, particularly comparing different plant organs, have been instrumental in identifying genes involved in oleo-gum-resinogenesis. In a comprehensive study on F. gummosa, transcriptome analysis of roots and flowers revealed that a significant number of unigenes were differentially expressed between the two organs. researchgate.net Notably, 238 unigenes were found to be up-regulated in the roots. researchgate.net Among these, the most important were genes involved in the biosynthesis of key galbanum components, including myrcene, germacrene-D, α-terpineol, and the triterpene β-amyrin. researchgate.net This indicates that the roots are more biosynthetically active than other organs in producing the triterpene components of the resin, as well as certain mono- and sesquiterpenes. researchgate.net

These findings, confirmed by quantitative real-time PCR (qPCR), underscore the specialized metabolic role of the roots in producing the oleo-gum-resin. researchgate.net The coordinated up-regulation of genes in the terpenoid backbone biosynthesis pathways and specific terpene synthase genes in the roots highlights the tight transcriptional control over resin production.

Molecular Regulation of Oleo-Gum-Resin Synthesis

The complex process of oleo-gum-resin synthesis is tightly regulated at the molecular level to ensure efficient production and allocation of metabolic resources. This regulation occurs through various mechanisms, including the control of gene expression by transcription factors and post-transcriptional regulation by microRNAs (miRNAs).

Transcriptomic Approaches to Gene Discovery (e.g., RNA-Seq)

Transcriptomics, particularly through RNA sequencing (RNA-Seq), has become a powerful tool for gene discovery in non-model organisms like Ferula galbaniflua. By sequencing the complete set of RNA transcripts in a specific tissue at a specific time, researchers can gain a comprehensive snapshot of gene activity related to resin biosynthesis.

RNA-Seq studies on F. gummosa have generated a wealth of data, providing rich molecular resources for understanding oleo-gum-resin production. researchgate.net These analyses have successfully identified numerous unigenes involved in both the MVA and MEP pathways, as well as a suite of terpene synthase genes responsible for the final diversification steps. researchgate.netresearchgate.net For example, differential expression analysis between the roots and flowers not only pinpointed the roots as a major site of synthesis but also identified specific candidate genes for further functional characterization. researchgate.net This approach has been crucial in building a foundational understanding of the genetic basis of galbanum production. researchgate.netcancer.gov

Metabolomic Profiling in Biosynthetic Studies

Metabolomics, the large-scale study of small molecules within cells and tissues, provides a direct functional readout of the cellular state and is a powerful complement to genomic and transcriptomic studies. By profiling the metabolome, researchers can identify the final products of biosynthetic pathways and observe how their levels change in different tissues or under different conditions.

NMR-based metabolomic studies have been employed to differentiate between F. galbaniflua and the closely related F. gummosa. researchgate.net These analyses revealed clear metabolic distinctions between the two species. F. galbaniflua was found to have significantly higher levels of the sesquiterpene coumarin (B35378) feselol (B1672617), whereas F. gummosa had higher concentrations of mogoltacin, ligupersin A, and conferdione. researchgate.net

More detailed chemical profiling of F. galbaniflua resinoid has identified and quantified its major constituents. The volatile fraction is dominated by monoterpenes and sesquiterpenes, while the non-volatile fraction is rich in sesquiterpene coumarin derivatives.

Table 1: Major Compounds Identified in Ferula galbaniflua Resinoid

| Fraction | Compound Name | Class | Relative Abundance / Concentration |

|---|---|---|---|

| Volatile | β-Pinene | Monoterpene | 25.0% |

| Volatile | Bulnesol | Sesquiterpene Alcohol | 7.2% |

| Volatile | Guaiol (B78186) | Sesquiterpene Alcohol | 6.9% |

| Non-Volatile | Galbanic Acid | Sesquiterpene Coumarin | 20.08 ± 0.13 mg/g |

| Non-Volatile | Farnesiferol A | Sesquiterpene Coumarin | 10.95 ± 0.02 mg/g |

| Non-Volatile | Gummosin | Sesquiterpene Coumarin | 5.50 ± 0.12 mg/g |

This detailed metabolomic data is invaluable for biosynthetic studies. It not only identifies the target molecules for pathway elucidation but also provides a chemical phenotype that can be correlated with gene expression data. For instance, the high abundance of sesquiterpene coumarins in the resin points to the high activity of the MVA pathway and specific downstream tailoring enzymes in F. galbaniflua.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Isopentenyl diphosphate (IPP) |

| Dimethylallyl diphosphate (DMAPP) |

| Acetyl-CoA |

| 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |

| Mevalonate |

| Pyruvate |

| Glyceraldehyde 3-phosphate |

| 1-deoxy-D-xylulose 5-phosphate (DOXP) |

| α-Pinene |

| β-Pinene |

| β-Amyrin |

| Geranyl diphosphate (GPP) |

| Farnesyl diphosphate (FPP) |

| Geranylgeranyl diphosphate (GGPP) |

| Myrcene |

| Germacrene-D |

| α-Terpineol |

| Feselol |

| Mogoltacin |

| Ligupersin A |

| Conferdione |

| Bulnesol |

| Guaiol |

| Galbanic Acid |

| Farnesiferol A |

microRNA Regulation of Secondary Metabolism

MicroRNAs (miRNAs) are small, non-coding RNA molecules that play a crucial role in the post-transcriptional regulation of gene expression, including the genes involved in secondary metabolite biosynthesis. nih.gov In Ferula gummosa (a synonym for Ferula galbaniflua), transcriptome analysis has led to the identification of numerous miRNAs and their potential targets within the terpene biosynthesis pathways, which are central to the production of galbanum resin. nih.govresearchgate.net

Computational analysis of RNA-seq data from the root and flower of F. gummosa identified 220 miRNAs from 94 different families. nih.govresearchgate.net Among these, several have been predicted to be directly involved in regulating terpene biosynthesis. nih.govresearchgate.net These miRNAs are thought to function by targeting the messenger RNA (mRNA) of key enzymes and transcription factors, leading to their cleavage or translational repression, thereby modulating the metabolic flux towards the production of specific terpenes. nih.gov

Key findings from research into miRNA regulation in F. gummosa indicate a complex regulatory network. nih.gov Six specific miRNAs from five families (miR2919, miR5251, miR838, miR5021, and miR5658) have been identified as being related to the terpene biosynthesis pathway. nih.govresearchgate.net Furthermore, network analysis suggests that certain miRNAs regulate transcription factors that, in turn, control the expression of terpene biosynthesis genes. nih.gov For example, miR1533, miR5021, and miR5658 are believed to regulate the transcription factors SPL7, SPL11, and ATHB13, respectively. nih.govresearchgate.net Studies have shown a negative correlation between the expression levels of these miRNAs and their target transcription factors, as well as the co-expressed genes involved in terpene synthesis, highlighting their repressive role in the regulatory network. nih.gov

The table below summarizes the key miRNAs identified in Ferula gummosa and their putative roles in the regulation of terpene biosynthesis, a critical component of resin production.

| microRNA | Putative Target | Regulatory Role in Terpene Biosynthesis |

|---|---|---|

| miR2919 | Terpene biosynthesis pathway genes | Directly implicated in the regulation of the terpene biosynthesis pathway. nih.govresearchgate.net |

| miR5251 | Terpene biosynthesis pathway genes | Predicted to be involved in the control of key genes related to terpene synthesis. nih.govresearchgate.net |

| miR838 | Terpene biosynthesis pathway genes | Associated with the regulation of the metabolic pathway leading to terpenes. nih.govresearchgate.net |

| miR5021 | Terpene biosynthesis pathway genes; SPL11 (Transcription Factor) | Regulates both pathway genes and transcription factors involved in terpene production. nih.govresearchgate.net |

| miR5658 | Terpene biosynthesis pathway genes; ATHB13 (Transcription Factor) | Plays a dual role by targeting pathway genes and a key transcription factor. nih.govresearchgate.net |

| miR1533 | SPL7 (Transcription Factor) | Regulates the expression of a transcription factor that controls terpene biosynthesis genes. nih.gov |

Genetic Engineering and Synthetic Biology Approaches for Enhanced Resin Production

The increasing demand for galbanum resin in various industries has spurred interest in developing strategies to enhance its production. Genetic engineering and synthetic biology offer promising avenues to increase the yield of valuable terpenoids either in the native plant or in microbial systems. nih.govnih.gov

Genetic Engineering in Ferula

Direct genetic modification of Ferula galbaniflua represents a potential strategy for enhancing resin yield. This approach focuses on manipulating the endogenous metabolic pathways. A key review highlights the potential of using genome editing tools, such as CRISPR/Cas, to increase the yield and quality of oleo-gum-resins in Ferula species. nih.gov By targeting specific genes, it may be possible to upregulate key enzymes in the terpene biosynthesis pathway or downregulate competing pathways, thereby channeling more metabolic precursors towards resin production. For instance, modifying the promoters of rate-limiting enzymes like 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR) or geranyl diphosphate synthase (GPPS) could lead to increased synthesis of monoterpenes and sesquiterpenes, the main constituents of the resin. nih.gov

Synthetic Biology Approaches

Synthetic biology provides an alternative to whole-plant engineering by transferring the genetic pathways for specific high-value compounds into microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae. nih.gov These microorganisms can be engineered to function as "cell factories" for the sustainable and scalable production of desired terpenoids. nih.govnih.gov

This approach involves several key steps:

Pathway Elucidation: Identifying and characterizing the complete biosynthetic pathway for target molecules like α-pinene and β-pinene, which are abundant in galbanum resin. researchgate.net

Gene Synthesis and Assembly: Synthesizing the plant genes that encode the necessary enzymes and assembling them into functional pathways within the microbial host. nih.gov

Metabolic Engineering: Optimizing the host's metabolism to provide a sufficient supply of precursor molecules, such as isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), and to divert metabolic flux towards the production of the target terpenoids. nih.gov

Fermentation and Optimization: Cultivating the engineered microbes in bioreactors under optimized conditions to maximize product yield. nih.gov

For example, the mevalonate (MEV) pathway can be engineered in E. coli alongside the introduction of geranyl pyrophosphate synthase and pinene synthase to produce pinenes. nih.gov Co-culture systems, where different parts of a metabolic pathway are engineered into separate microbial strains, have also been successfully used to improve the production of compounds like pinene. nih.gov These synthetic biology strategies offer a promising alternative to traditional agricultural sourcing, potentially providing a more consistent and high-yield supply of key resin components. nih.govnih.gov

The table below outlines potential strategies for enhancing the production of this compound components through modern biotechnology.

| Approach | Methodology | Target | Potential Outcome |

|---|---|---|---|

| Genetic Engineering | CRISPR/Cas9 gene editing | Endogenous genes in Ferula galbaniflua (e.g., rate-limiting enzymes in terpene synthesis) | Increased in-planta production of total oleo-gum-resin. nih.gov |

| Synthetic Biology | Metabolic engineering of E. coli | Introduction of plant-derived genes for pinene synthase and upregulation of the MEV pathway | Microbial production of α-pinene and β-pinene. nih.gov |

| Synthetic Biology | Metabolic engineering of Saccharomyces cerevisiae (yeast) | Expression of plant P450 enzymes and other pathway genes | Yeast-based production of complex or oxygenated terpenoids. nih.govnih.gov |

| Genetic Engineering | Overexpression of key transcription factors | Regulatory genes controlling the terpene biosynthesis network in Ferula galbaniflua | Broad upregulation of the resin production pathway. nih.gov |

Advanced Analytical Methodologies in Ferula Galbaniflua Resin Research

Chromatographic and Spectrometric Techniques for Component Separation and Identification

Chromatography and spectrometry are cornerstone techniques for the analysis of complex plant extracts like galbanum resin. These methods allow for the separation of individual chemical constituents from the mixture and their subsequent identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary and powerful technique for the analysis of the volatile fraction of Ferula galbaniflua resin. ijprajournal.com In this method, the volatile components of the resin are vaporized and separated in a gas chromatograph before being detected and identified by a mass spectrometer. ijprajournal.com GC-MS plays a vital role in determining the quantity of active principles in herbal products and is widely used to analyze plant extracts for secondary metabolites like terpenoids, alkaloids, and flavonoids. ijprajournal.com

Research on the oleo-gum resin of Ferula species frequently employs GC-MS for chemical profiling. biointerfaceresearch.com Studies have successfully identified numerous compounds, with major constituents often including monoterpenes. For instance, analysis of a standard Ferula gummosa (a source of galbanum) essential oil identified β-Pinene, δ-3-Carene, and α-Pinene as major components. biointerfaceresearch.comresearchgate.net This technique is considered one of the most practical and useful for the analytical investigation of bioactive compounds in herbal medicine. biointerfaceresearch.com

Table 1: Major Volatile Compounds Identified in Ferula Resin via GC-MS Data based on analysis of F. gummosa, a closely related species and primary source of Galbanum.

| Compound | Classification | Percentage in Standard Oil (%) |

| β-Pinene | Monoterpene | 63.57 |

| α-Pinene | Monoterpene | 9.08 |

| δ-3-Carene | Monoterpene | 5.42 |

| Myrcene (B1677589) | Monoterpene | 2.69 |

| Limonene | Monoterpene | 1.77 |

Note: Percentages can vary based on geographical origin, plant part, and extraction method. biointerfaceresearch.comnhrorganicoils.com

High-Performance Thin-Layer Chromatography (HPTLC) serves as a potent tool for the quality control and authentication of herbal medicines, including this compound. researchgate.net HPTLC is an advanced version of thin-layer chromatography (TLC) that offers improved resolution, sensitivity, and reproducibility. scielo.brnih.gov The technique generates a characteristic "fingerprint," which is a specific pattern of separated compounds on the HPTLC plate. slideshare.net

This fingerprinting approach is accepted by regulatory bodies like the World Health Organization (WHO) and the European Medicines Agency (EMA) for the identification and characterization of herbal drugs. nih.gov For galbanum resin, HPTLC can be used to create a unique biochemical marker profile. slideshare.net By comparing the fingerprint of a sample to that of a standard reference material, one can ascertain its identity and quality, and ensure consistency between different batches. scielo.brnih.gov HPTLC analysis of various Ferula oleo-gum resin samples has revealed similar spot patterns, likely corresponding to the major resin constituents. biointerfaceresearch.com

For an even deeper analysis of the highly complex chemical matrix of this compound, Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC–ToFMS) offers significantly enhanced separation power. nasa.gov This technique employs two different GC columns, providing a two-dimensional separation of the sample. nasa.gov The result is a dramatic increase in peak capacity and resolution compared to conventional one-dimensional GC, allowing for the separation of hundreds or even thousands of compounds in a single run. nasa.govucdavis.edu

The improved resolution allows for the detection of peaks that would otherwise be co-eluting and hidden in a 1D analysis. ucdavis.edu Coupled with a Time-of-Flight Mass Spectrometer (ToFMS), which is capable of the high-speed data acquisition required for the fast separations in the second dimension, this method provides high-quality mass spectra for confident compound identification. ucdavis.edunih.gov The application of GC×GC-ToFMS is ideal for unraveling the full complexity of galbanum resin, separating minor components from the major constituents and providing a much more detailed chemical profile. ucdavis.eduresearchgate.net

Omics Technologies for Integrated Phytochemical Analysis

"Omics" technologies provide a holistic view of the biological systems responsible for producing the complex chemicals found in this compound. These approaches move beyond simply identifying the final chemical products to understanding the underlying genetic and enzymatic machinery.

Proteomics, the large-scale study of proteins, is an effective approach to investigating the biosynthesis of plant resins. mdpi.com While much of the research in this area has focused on resin-producing conifers, the principles are directly applicable to Ferula species. The production of terpenoids, the main constituents of galbanum, is controlled by a series of enzymes and regulatory proteins. cancer.gov

By comparing the protein expression in high- and low-resin-yielding plants, researchers can identify key proteins involved in the biosynthetic pathways. mdpi.com Tandem mass tag (TMT) and other quantitative proteomic techniques can identify and quantify differentially expressed proteins. mdpi.com Key proteins of interest in resin biosynthesis include terpene synthases (TPSs), which catalyze the formation of the basic terpene skeletons, and ATP-binding cassette (ABC) transporters, which may be involved in transporting the resin components. mdpi.com Understanding this enzymatic machinery at the protein level is crucial for future efforts to enhance resin production through metabolic engineering. cancer.gov

While chromatographic methods coupled with mass spectrometry are excellent for separating and identifying known compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous structural elucidation of new or unknown molecules isolated from the resin. researchgate.nettaylorandfrancis.com NMR spectroscopy provides detailed information about the atomic connectivity and the 3D structure of a molecule. taylorandfrancis.com

The process of structure elucidation often involves a combination of analytical techniques. taylorandfrancis.com After a pure compound is isolated, MS can provide its molecular weight and elemental formula. Subsequently, a suite of NMR experiments, including 1D (¹H and ¹³C) and 2D techniques (such as HMBC and ROESY), are used to piece together the molecule's exact structure. researchgate.net This concerted use of MS and multi-dimensional NMR is essential for characterizing the novel and structurally complex compounds that may be present in this compound. researchgate.net

Extraction and Sample Preparation Methodologies for Research

The analytical investigation of this compound necessitates meticulous sample preparation and the application of appropriate extraction methodologies to isolate and concentrate the chemical constituents of interest. The choice of technique is critical as it directly influences the yield, chemical profile, and stability of the extracted compounds. ms-editions.cl Research methodologies range from traditional distillation and solvent-based extractions to advanced, environmentally benign techniques like supercritical fluid extraction.

Prior to extraction, sample preparation is a crucial step to ensure the representativeness and homogeneity of the material being analyzed. The crude oleo-gum-resin, as collected, often contains impurities such as sand, insects, and plant debris. fao.org Initial preparation may involve physical purification methods like straining. fao.org For most analytical procedures, the resin is dried to a constant weight and subsequently pulverized into a fine powder. This process increases the surface area available for solvent interaction, thereby enhancing extraction efficiency. nih.gov Thorough homogenization of the powdered resin is essential to ensure that any subsample (aliquant) taken for analysis accurately reflects the composition of the entire batch. epa.gov

Conventional Extraction Techniques

Hydrodistillation and Steam Distillation

Hydrodistillation and steam distillation are the most common conventional methods for extracting the volatile fraction, or essential oil, from Ferula galbaniflua oleo-gum-resin. bestengineeringtechnologies.compcbiochemres.com In these processes, the resin is exposed to boiling water or steam. The heat causes the volatile aromatic compounds to vaporize along with the steam. This vapor mixture is then cooled in a condenser, which liquefies it, allowing the essential oil to be separated from the water (hydrosol). mechotech.in

Research findings indicate that the essential oil yield from the natural oleo-gum-resin can range from 15% to 25%. fao.org The chemical composition of the oil is dominated by monoterpene hydrocarbons. Gas chromatography-mass spectrometry (GC-MS) analyses consistently identify β-pinene and α-pinene as the most abundant constituents, with their relative percentages varying based on the geographical origin and specific plant chemotype. pcbiochemres.comresearchgate.net Other significant compounds frequently reported include δ-3-carene and β-myrcene. researchgate.netresearchgate.net

Table 1: Major Volatile Compounds in Ferula galbaniflua Essential Oil Identified via Hydrodistillation

| Compound | Relative Percentage (%) in Oil | Reference |

| β-Pinene | 25.0 - 72.79% | researchgate.netresearchgate.net |

| α-Pinene | 1.4 - 14.9% | researchgate.netresearchgate.net |

| δ-3-Carene | 1.7 - 12.1% | researchgate.netresearchgate.net |

| β-Myrcene | 1.2 - 4.6% | researchgate.netresearchgate.net |

| Limonene | 3.71 - 9.15% | researchgate.netresearchgate.net |

Solvent Extraction

Solvent extraction is employed to isolate the non-volatile components, producing a concentrated extract known as a resinoid. galbanum.co This method involves macerating the crude or purified resin in a solvent, which dissolves the target compounds. The resulting solution is then filtered, and the solvent is evaporated under vacuum to yield the final extract. galbanum.comdpi.com

The choice of solvent is a critical parameter, as its polarity determines the profile of the extracted compounds. nih.gov Polar solvents like ethanol (B145695) and methanol (B129727) are effective for extracting a broad range of phytochemicals and generally provide higher yields compared to non-polar solvents. nih.govfspublishers.org For instance, studies on the related Ferula communis have shown that ethanol and methanol achieve significantly higher extraction yields (around 15%) compared to non-polar solvents like hexane (B92381) (0.9%). nih.gov Ethanol is often preferred as it is safe for human consumption and efficient for extracting polyphenolic compounds and coumarins. nih.govfspublishers.org The non-volatile fraction obtained through solvent extraction is rich in sesquiterpene coumarin (B35378) derivatives. High-performance liquid chromatography (HPLC) analysis has identified major compounds in this fraction, including galbanic acid, farnesiferol A, and gummosin. researchgate.net

Table 2: Comparative Extraction Yields from Ferula Species Using Different Solvents

| Solvent | Polarity | Yield (%) |

| Methanol | Polar Protic | 15.0 ± 1.2% |

| Ethanol | Polar Protic | 15.25 ± 1.0% |

| Water | Polar Protic | 7.9 ± 0.25% |

| Acetone (B3395972) | Polar Aprotic | 2.6 ± 0.05% |

| Ethyl Acetate (B1210297) | Polar Aprotic | 2.3 ± 0.02% |

| Hexane | Non-polar | 0.9 ± 0.012% |

| Chloroform | Non-polar | 0.6 ± 0.03% |

| Data adapted from a study on Ferula communis fruit, demonstrating the influence of solvent polarity on extraction yield. nih.gov |

Advanced Analytical Methodologies

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) is a modern, green extraction technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. nih.govmdpi.com This technique is advantageous because it avoids the use of hazardous organic solvents and employs low temperatures, which prevents the thermal degradation of sensitive compounds. nih.govnih.gov By manipulating the pressure and temperature of the supercritical CO₂, its density and solvating power can be precisely controlled, allowing for the selective extraction of different classes of compounds. nih.govgoogle.com

In the context of Ferula resin, SFE can be used to fractionate the extract. At lower pressures (e.g., 15-20 MPa), supercritical CO₂ behaves as a non-polar solvent, effectively extracting small non-polar molecules like terpenoids. google.com By increasing the pressure or introducing a polar co-solvent like ethanol, the polarity of the fluid can be increased to extract more polar compounds, such as sesquiterpene coumarins and other phenolics. google.commdpi.com This tunable selectivity makes SFE a powerful tool for isolating specific medicinal components from the complex resin matrix. google.com

Table 3: Example Parameters for Supercritical Fluid Extraction (SFE) of Ferula Resin

| Parameter | Condition 1 (Non-polar Fraction) | Condition 2 (Polar Fraction) |

| Supercritical Fluid | Carbon Dioxide | Carbon Dioxide |

| Co-Solvent | None | Ethanol |

| Pressure | 15 - 20 MPa | >20 MPa |

| Temperature | 45 - 50 °C | 50 °C |

| Target Compounds | Terpenoids (e.g., guaiol) | Sesquiterpene Coumarins, Phenolics |

| Data derived from methodologies described for Ferula species. google.com |

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE)

Other advanced methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are recognized for their efficiency in extracting phytochemicals from plant materials. nih.govmdpi.com UAE, or sonication, uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls and enhances solvent penetration, leading to higher yields in shorter times compared to conventional maceration. ms-editions.cl MAE utilizes microwave energy to heat the solvent and water within the sample matrix, causing internal pressure to build up and rupture the plant structures, thereby releasing the target compounds into the solvent. nih.gov Both UAE and MAE are considered sustainable technologies due to their reduced extraction times and lower solvent consumption. mdpi.com While specific research applying these methods to Ferula galbaniflua is emerging, their proven effectiveness for extracting phenolics and flavonoids from other plant matrices suggests their high potential in this area. ms-editions.clmdpi.com

Biological Activities and Mechanistic Studies of Ferula Galbaniflua Resin

Anti-inflammatory Mechanisms of Action

Historically, the resin of Ferula species has been utilized in traditional medicine for its purported anti-inflammatory and analgesic properties, treating conditions like wounds and swellings. caringsunshine.comgalbanum.co Preclinical studies on extracts from the Ferula genus suggest that these effects may be due to the presence of phytochemicals such as terpenes and coumarins. caringsunshine.com The anti-inflammatory action of galbanum essential oil is attributed to its ability to inhibit inflammatory pathways, which can provide relief from pain and swelling. galbanum.co

Research into various Ferula species has identified several mechanisms through which they exert their anti-inflammatory effects. These include the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase, and the reduction of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) levels. nih.gov Furthermore, extracts from some Ferula species have been shown to downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Two main compounds identified in the Ferula genus, umbelliferone (B1683723) and methyl galbanate, have demonstrated anti-inflammatory effects in vitro. nih.gov While traditional use is well-documented, further robust clinical trials in humans are needed to fully validate these preliminary scientific findings. caringsunshine.com

Antimicrobial Activity Research

The resin of Ferula galbaniflua and related species has demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial, antifungal, antiviral, and antiprotozoal effects. researchgate.netjksus.org This activity is linked to its rich composition of bioactive terpenoids and other secondary metabolites. areeo.ac.ir

Extracts from Ferula species have shown significant antibacterial action against a wide range of pathogenic bacteria. ashdin.com The essential oil of Ferula gummosa, a related species, has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella enteritidis. areeo.ac.irnanochemres.org The oleo-gum resin from Ferula assafoetida has also shown a strong effect against several species of oral bacteria. ashdin.com

The primary mode of action for the antibacterial properties of these resins is believed to be the disruption of microbial cell membranes. areeo.ac.ir Key chemical constituents, such as α-pinene and β-pinene, which are abundant in the volatile oil, are thought to be responsible for this activity. areeo.ac.irnanochemres.org Studies have indicated that resin extracts can be highly effective, with one study on Ferula hermonis showing potent bactericidal activity that exceeded that of common antibiotics against certain pathogens. cnrs.edu.lb For instance, a 10µl/ml concentration of the resin extract was capable of inhibiting 2400 germs of Salmonella typhi within one hour. cnrs.edu.lb

Table 1: Antibacterial Activity of Ferula hermonis Resin Extract

| Bacterial Species | Extract Concentration | Number of Inhibited Bacteria | Time of Contact |

|---|---|---|---|

| Salmonella typhi | 10µl/ml | 2400 | 1 hour |

| Escherichia coli | 50µl/ml | 15300 | 24 hours |

This table is generated based on data from a study on a related Ferula species and is for illustrative purposes.

In addition to its antibacterial effects, Ferula galbaniflua resin and extracts from other Ferula species have demonstrated notable antifungal properties. jksus.orgashdin.com The essential oil of Ferula gummosa has shown efficacy against Candida albicans. areeo.ac.ir The bioactive components within the resin are capable of inhibiting the growth of various pathogenic fungi, including species of Candida, Trichophyton, and Aspergillus. ashdin.com The antifungal action is attributed to the complex mixture of phytochemicals present in the resin, which can disrupt fungal cell structures and metabolic processes.

The antiviral potential of the Ferula genus has been highlighted in several studies, with demonstrated activity against a range of viruses including influenza, herpes simplex virus type 1, and coronaviruses. eurekaselect.comnih.gov Recent computational research has explored the potential of compounds from Ferula gummosa to inhibit key proteins of the SARS-CoV-2 virus. biointerfaceresearch.com

A molecular docking simulation study evaluated 18 components of Ferula gummosa against crucial SARS-CoV-2 drug targets. biointerfaceresearch.com The results indicated that several of these compounds could inhibit vital viral proteins, including the main protease (3CLpro or 6LU7), papain-like protease (PLpro), and RNA-dependent RNA polymerase (RdRp). biointerfaceresearch.com The study suggested that compounds like Δ-Cadinene, β-eudesmol, and Bulnesol showed the most potent anti-coronavirus activity based on their docking scores and inhibition constants. biointerfaceresearch.com This suggests that natural components of Ferula resins could be a valuable resource for research into the prevention and treatment of viral infections. biointerfaceresearch.com The general mechanism of action for plant-derived antiviral agents often involves interfering with viral entry, replication, transcription, and assembly. researchgate.net

Table 2: Potential Inhibition of SARS-CoV-2 Proteins by Ferula gummosa Compounds

| Compound | Target Protein | Docking Score (kcal/mol) |

|---|---|---|

| Δ-Cadinene | 6LU7 (Main Protease) | High |

| β-eudesmol | 6LU7 (Main Protease) | High |

This table is based on data from a molecular docking simulation and represents theoretical binding affinities.

Research has also extended to the antiprotozoal activity of Ferula galbaniflua. The essential oil derived from its resin has been shown to be effective against the promastigote forms of Leishmania amazonensis, the parasite responsible for cutaneous leishmaniasis. nih.gov In one study, the essential oil of F. galbaniflua was among the most active, with a 50% inhibitory concentration (IC50) value against the parasite at 24 hours ranging from 54.05 to 162.25 μg/mL. nih.gov Notably, the oil exhibited low cytotoxic activity against mammalian cells, suggesting a degree of selectivity for the parasite. nih.gov Another study on the oleo gum resin of Ferula assa-foetida also demonstrated its ability to inhibit the growth and viability of Leishmania major parasites in vitro. nih.gov These findings position Ferula resins as strong candidates for further investigation into novel antileishmanial agents. nih.gov

Antioxidant Activity and Cellular Protective Mechanisms

The resin of Ferula galbaniflua and other species within the genus possess significant antioxidant properties. caringsunshine.comresearchgate.net This activity is primarily attributed to their high content of phenolic compounds and flavonoids. ashdin.comresearchgate.net These compounds confer cellular protection by neutralizing harmful free radicals and reducing oxidative stress, which is implicated in a variety of chronic diseases. nih.gov

Studies have employed various assays to quantify this antioxidant potential. researchgate.net For instance, the ferric reducing antioxidant power (FRAP) assay and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay have demonstrated the potent antioxidant capacity of Ferula gummosa extracts. researchgate.net The mechanism of action involves the ability of the phytochemicals in the resin to donate hydrogen atoms or electrons to free radicals, thereby stabilizing them. Furthermore, some compounds in Ferula extracts have been shown to enhance the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), while decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| α-pinene |

| β-eudesmol |

| β-pinene |

| Bulnesol |

| Δ-Cadinene |

| Methyl galbanate |

Neurological and Neurodegenerative Research

Research into the neurological effects of this compound has explored its potential to modulate key enzymes implicated in neurodegenerative diseases, particularly Alzheimer's disease.

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play a crucial role in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

Studies on the essential oil of Ferula galbaniflua have indicated that it possesses inhibitory activity against both human acetylcholinesterase and butyrylcholinesterase. However, the reported IC50 values are greater than 4000 µg/mL, suggesting a low level of neurotoxicity in this context. nih.gov Further research is needed to isolate specific compounds from the resin and evaluate their inhibitory potential at therapeutically relevant concentrations.

β-Secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β peptides that form plaques in the brains of individuals with Alzheimer's disease. The inhibition of BACE1 is therefore a significant area of research for disease-modifying therapies.

While direct in vitro studies on the BACE1 inhibitory activity of this compound are limited, computational studies have been conducted. Quantitative structure-activity relationship (QSAR) classification models have been used to predict the BACE1 inhibitory activity of compounds found in Ferula gummosa (a synonym for Ferula galbaniflua), suggesting the potential for compounds within the resin to interact with this enzyme. dokumen.pub

Antispasmodic and Gastrointestinal Motility Modulation

Ferula galbaniflua has been traditionally used for gastrointestinal complaints, and modern research has begun to investigate the scientific basis for these applications. alameed.edu.iq The resin is recognized for its spasmolytic properties. alameed.edu.iq

Anticancer and Cytotoxic Mechanisms (In Vitro Preclinical)

A significant body of preclinical research has focused on the anticancer and cytotoxic potential of this compound and its constituent compounds. In vitro screenings have identified it as a potent tumoricidal agent. nih.gov

One study identified galbanum (Ferula galbaniflua) as one of the most potent plant extracts, with a lethal concentration (LC50) of less than 0.08 mg/mL against neuroblastoma cells. nih.gov

| Cell Line | Activity | Value | Reference |

| Neuro-2A (Neuroblastoma) | LC50 | < 0.08 mg/mL | nih.gov |

The anticancer effects of compounds found in Ferula species appear to be mediated, at least in part, through the induction of apoptosis (programmed cell death) and interference with the cell cycle.

Ferulic acid, a phenolic compound found in the Ferula genus, has been shown to inhibit cell formation and induce apoptosis in breast cancer cells (MDA-MB-231). taylorandfrancis.com This apoptotic effect was associated with a significant increase in the activity of caspase-3, a key executioner enzyme in the apoptotic pathway. taylorandfrancis.com Furthermore, herbal compositions containing galbanum have been noted for their ability to induce apoptosis through the activation of caspases. google.com

Immunomodulatory Investigations

Preliminary investigations suggest that this compound may possess immunomodulatory properties. A review of the Ferula genus indicates that various species exhibit immunomodulatory effects. nih.gov For instance, the essential oil of Ferula iliensis has demonstrated immunomodulatory activity. nih.gov While direct and detailed studies on the specific immunomodulatory mechanisms of this compound are still emerging, its traditional use and the activities of related species point to a promising area for future research.

Insecticidal and Acaricidal Properties

The oleo-gum-resin of Ferula galbaniflua (syn. Ferula gummosa), commonly known as galbanum, has been identified as a source of potent bioactive compounds with significant insecticidal and acaricidal properties. Essential oils derived from this resin have demonstrated efficacy against a range of agricultural and public health pests. The primary insecticidal and acaricidal activities are attributed to its rich composition of volatile monoterpenes and other bioactive constituents. researchgate.netresearchgate.net

Research has shown that the essential oil of F. gummosa exhibits notable toxicity against various insects. researchgate.net The insecticidal action is linked to the chemical composition of the oil, which is predominantly composed of monoterpenes such as β-pinene, α-pinene, and β-phellandrene. researchgate.net One proposed mechanism for the toxicity of these compounds, particularly sulfur-containing volatiles also found in the Ferula genus, involves their ability to react with the thiol groups of essential proteins, including detoxifying enzymes within the insects. researchgate.net

In addition to its insecticidal effects, the resin's essential oil has proven to be a potent acaricide. A significant study investigated its effects on the two-spotted spider mite, Tetranychus urticae, a major pest for numerous crops. The study revealed that the essential oil has high fumigant toxicity against both the adult mites and their eggs. researchgate.net Furthermore, the oil demonstrated oviposition deterrent and repellent activities against adult mites. researchgate.net The primary components identified in the oil responsible for this activity were β-pinene, α-pinene, and δ-3-Carene. researchgate.net

Table 1: Acaricidal Activity of this compound Essential Oil against Tetranychus urticae researchgate.net

| Bioassay | Target Stage | Key Findings | Major Active Compounds |

| Fumigant Toxicity | Adult Mites | LC₅₀: 6.52 µL L⁻¹ | β-pinene (50.1%) |

| Fumigant Toxicity | Eggs | LC₅₀: 6.98 µL L⁻¹ | α-pinene (14.9%) |

| Repellency | Adult Mites | Demonstrated repellent activity | δ-3-Carene (6.7%) |

| Oviposition Deterrence | Adult Mites | Exhibited deterrent effects on egg-laying |

Other Preclinical Bioactivities and Mechanistic Hypotheses

Beyond its effects on invertebrates, the resin of Ferula galbaniflua possesses a spectrum of other preclinical bioactivities that have been explored through various laboratory models. These studies highlight its potential as a source for compounds with neuroprotective, cytotoxic, and anticonvulsant properties. pasteur.ac.irnih.govnih.govresearchgate.net

In vitro studies have been crucial in elucidating the cellular and molecular activities of F. galbaniflua resin extracts. These assays have demonstrated significant cytotoxic and neuroprotective effects.

One area of investigation has been its cytotoxic activity against cancer cell lines. Studies have shown that F. gummosa extracts can exert specific cytotoxic effects, particularly against MCF7 (breast cancer) and oral cancer cell lines. nih.gov The proposed mechanism for this cytotoxicity involves the induction of cell cycle arrest and apoptosis. nih.gov The essential oil was also evaluated for its effects on HepG2 (human liver cancer) cells, showing time-dependent cytotoxicity. nih.gov Another study highlighted the cytocompatibility of the essential oil, noting it had significantly lower toxicity on human gingival fibroblast-like cells compared to standard antimicrobial agents like sodium hypochlorite (B82951) and chlorhexidine. nih.gov

Furthermore, extracts from the resin have shown neuroprotective potential. A study using rat adrenal pheochromocytoma (PC12) and mouse neuroblastoma (N2a) cell lines found that a root extract of F. gummosa could protect these neuronal cells from glutamate-induced oxidative stress. researchgate.net The extract significantly increased cell viability and decreased the generation of reactive oxygen species (ROS), malondialdehyde (MDA) levels, and the number of apoptotic cells following exposure to glutamate. researchgate.net

Table 2: Summary of In Vitro Bioactivities of this compound Extracts

| Assay Type | Cell Line(s) | Observed Effect | Potential Mechanism | Reference(s) |

| Cytotoxicity (MTT Assay) | HepG2 (Liver Cancer) | Time-dependent decrease in cell viability (IC₅₀ of 3.93 µl/ml at 72h) | Not specified | nih.gov |

| Cytotoxicity | MCF7 (Breast Cancer), Oral Cancer | Selective cytotoxic effects | Induction of cell cycle arrest and apoptosis | nih.gov |

| Neuroprotection | PC12, N2a (Neuronal) | Protection against glutamate-induced toxicity | Reduction of ROS, lipid peroxidation, and apoptosis | researchgate.net |

| Cytocompatibility | Human Gingival Fibroblasts | Lower toxicity compared to NaOCl and CHX | Not applicable | nih.gov |

The therapeutic potential of F. galbaniflua resin has been further investigated using preclinical in vivo models, primarily focusing on its anticonvulsant and antinociceptive activities. These animal studies provide insights into the physiological effects of the resin's extracts.

The anticonvulsant properties have been a significant focus of research, aligning with its use in traditional medicine for epilepsy. pasteur.ac.irnih.gov Studies in mice have shown that acetone (B3395972) extracts of the seed and root, as well as the essential oil, can protect against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES). pasteur.ac.irresearchgate.net The extracts exhibited a dose-dependent prevention of tonic seizures. pasteur.ac.ir Mechanistic studies suggest that the anticonvulsant effect may be linked to the GABAergic system, as molecular modeling indicated that sabinene, a key component of the oil, could bind to the benzodiazepine (B76468) site on the GABAA receptor. nih.gov

The anti-inflammatory and antinociceptive (pain-relieving) properties have also been assessed. In a chronic pain model using the formalin test in rats, an acetone extract of the root was able to reduce licking and biting time in the late phase of the test, indicating antinociceptive effects. researchgate.net However, in a model of inflammation (cotton pellet granuloma), none of the tested extracts showed significant anti-inflammatory activity. researchgate.net

Table 3: Anticonvulsant Activity of Ferula galbaniflua Extracts in Murine Models

| Extract Source | Seizure Model | Effective Dose (ED₅₀) | Neurotoxicity (TD₅₀) | Reference(s) |

| Root Acetone Extract | Pentylenetetrazole (PTZ) | 154.4 mg/kg | 546 mg/kg | pasteur.ac.ir |

| Seed Acetone Extract | Pentylenetetrazole (PTZ) | 55 mg/kg | 375.8 mg/kg | researchgate.net |

| Seed Acetone Extract | Maximal Electroshock (MES) | 198.3 mg/kg | 375.8 mg/kg | researchgate.net |

Cultivation, Conservation, and Sustainable Research of Ferula Galbaniflua

Conservation Status and Threats to Wild Populations

Ferula galbaniflua, along with the closely related and sometimes synonymous Ferula gummosa, is an important endemic medicinal plant of Iran. sid.irareeo.ac.ir While a specific IUCN Red List assessment for F. galbaniflua is not prominently available, related Ferula species are recognized as endangered, and the genus faces considerable threats. sid.irareeo.ac.ir The survival of these species is primarily threatened by overexploitation for their oleo-gum-resin and use as forage. sid.irareeo.ac.ir

Wild populations of medicinal and aromatic plants in Iran and surrounding regions face a number of critical threats:

Overharvesting: The primary threat is the unsustainable collection of the gum resin to meet commercial demands. sid.irareeo.ac.irodlaco.co This practice, if not managed, can lead to the decline of wild plant populations.

Habitat Destruction: Increasing human population, land-use changes, agricultural expansion, and urbanization contribute to the degradation and fragmentation of the natural mountainous habitats where F. galbaniflua thrives. constructive-voices.comfree.fr

Overgrazing: The Zagros Mountain Range, a key habitat, is particularly vulnerable to overgrazing by livestock, which can destroy fragile plant communities. free.fr

Climate Change: Factors such as drought and desertification, exacerbated by climate change, pose a significant risk to the ecosystems that support Ferula species. sid.irareeo.ac.irfree.fr

Poaching and Illegal Collection: Widespread poaching and illegal harvesting of wildlife and plants, including valuable medicinal species, are major drivers of population decline in Iranian protected areas. researchgate.netnih.gov

These compounding pressures have led to concerns about the long-term survival of Ferula species, highlighting the urgent need for conservation strategies and the development of sustainable cultivation practices. areeo.ac.ir

Agronomic and Horticultural Research for Cultivation

Historically, Ferula galbaniflua has not been cultivated commercially; the resin is sourced almost entirely from wild-growing plants in Northern Iran. fao.org However, the challenges facing wild populations have spurred research into the plant's agronomic potential. Cultivation is hampered by a lack of knowledge regarding domestication and the plant's complex germination requirements. sid.irareeo.ac.ir

A significant barrier to the cultivation of F. galbaniflua is the deep dormancy of its seeds. Research indicates that the seeds exhibit both exogenous (related to the seed coat) and endogenous (related to the embryo) dormancy, which in its natural habitat is overcome by cold, moist winter conditions. sid.irscispace.comscialert.net Several studies have investigated methods to break this dormancy and improve germination rates.

Key findings from these studies reveal that a combination of hormonal treatments and cold stratification is most effective. Treatments with gibberellic acid (GA₃) and extended periods of prechilling (cold stratification) have been shown to significantly increase germination percentages. scispace.comscialert.net

Table 1: Effects of Dormancy-Breaking Treatments on Ferula gummosa Seed Germination

| Treatment | Concentration / Duration | Germination Rate (%) | Key Findings | Source |

|---|---|---|---|---|

| Control (Untreated) | N/A | Very Low | Seeds exhibit deep dormancy. | scispace.com |

| Gibberellic Acid (GA₃) | 1000 ppm | 41% | Higher concentrations of GA₃ are effective in breaking dormancy. | scialert.net |

| Cold Stratification | 40 days | 69% | Longer periods of prechilling significantly improve germination. | scialert.net |

| Cold Stratification | 8 weeks (56 days) | Optimal | Optimal germination requires an extended cold stratification period. | sid.irareeo.ac.ir |

| Cold Stratification + GA₃ | 40 days + 1000 ppm | 75% | A synergistic effect is observed when combining prechilling with GA₃. | scialert.net |

| Sulfuric Acid (H₂SO₄) | 80% (5-10 min) | Stimulates germination | Indicates the presence of an exogenous (seed coat-related) dormancy. | scispace.com |

| Hot Water | 70°C and 90°C (10 min) | No significant effect | Hot water scarification is not an effective method for this species. | scialert.net |

| Potassium Nitrate (KNO₃) | 0.3% | No effect | Did not improve germination. | scialert.net |

| Thiourea | 3% | No effect | Did not improve germination. | scialert.net |

These results underscore that Ferula gummosa seeds possess a complex morphophysiological dormancy. sid.ir Successful propagation for cultivation purposes requires mimicking natural winter conditions through prolonged cold stratification, often enhanced by hormonal treatments like GA₃. areeo.ac.iryu.ac.ir

While formal cultivation is not widespread, knowledge of the plant's natural habitat provides a baseline for determining optimal growing conditions.

Habitat: Ferula galbaniflua is native to the mountainous regions of Iran, typically growing at altitudes between 1800 and 3000 meters. ourfamilyproducts.irscialert.net It is found in dry, rocky, and well-drained soils. earthone.iopfaf.org

Climate: The plant is adapted to arid and semi-arid regions with precipitation primarily in the form of snow. ourfamilyproducts.irpicturethisai.com It requires a sunny position and is drought-tolerant once established. pfaf.orgpicturethisai.com

Soil: It can succeed in a variety of soil types, including sandy, loamy, and clay soils, provided they are well-drained. pfaf.org A neutral to slightly acidic pH is preferred. earthone.io

Temperature: The plant is hardy, tolerating temperatures down to approximately -15°C. pfaf.org Seed germination naturally occurs at low temperatures, below 5°C. scialert.netresearchgate.net

For yield enhancement, research is limited due to the lack of cultivation. However, general principles for resin production suggest that some environmental stress, such as poor soil and drought, may promote higher yields. The resin is obtained by making incisions in the upper part of the root and stem, from which the oleo-gum exudes. odlaco.copfaf.org

Genetic Resources and Germplasm Preservation

Given the threats to wild populations, the conservation of Ferula galbaniflua's genetic resources is critical for the long-term survival of the species and for potential future breeding programs. biologydiscussion.com Genetic diversity within and between populations is the foundation for adaptation and resilience. researchgate.netresearchgate.net

Ex situ conservation methods are paramount for preserving this valuable germplasm. Gene banks can store seeds, but the complex dormancy presents challenges for viability testing and regeneration. biologydiscussion.com For species like Ferula, advanced biotechnological approaches are highly recommended.

Cryopreservation, which involves storing biological material in liquid nitrogen at -196°C, is the only safe and cost-effective method for the long-term conservation of such species. actahort.orghortijournal.com This technique effectively halts all metabolic processes, preserving the genetic integrity of the material indefinitely. hortijournal.comnih.govualg.pt Research has shown that the embryonic axes of Ferula gummosa can be successfully cryopreserved using encapsulation-dehydration and vitrification methods, offering a viable tool for germplasm conservation. actahort.org

Sustainable Harvesting Practices and Resource Management

Sustainable management of wild Ferula galbaniflua populations is essential to ensure a continuous supply of resin without depleting the natural resource. odlaco.co This involves implementing responsible harvesting techniques and fair trade practices.

Key Principles for Sustainable Harvesting:

Proper Technique: Resin should be harvested by making careful, non-lethal incisions in the stem and the top of the root. odlaco.co Destructive methods that kill the plant must be avoided.

Harvest Timing: Collection is typically done from late spring to early fall, respecting the plant's growth cycle to ensure it can recover. odlaco.co

Population Management: Harvesters should avoid tapping every plant in a population. A portion of mature, healthy plants should be left untouched to ensure seed production and natural regeneration. researchgate.net

Community Involvement: It is crucial that local communities involved in resin collection receive fair compensation for their labor and knowledge. odlaco.co This creates an economic incentive for conservation and sustainable management.

Regeneration: Simple actions like scattering seeds can help support the regeneration of the plant populations. aromaticmedicineschool.com

The adoption of a certification standard, such as the FairWild Standard, can provide a framework for the sustainable management and trade of wild-collected ingredients like galbanum resin, ensuring ecological responsibility and social equity. panda.org